6beta,17-Dihydroxy-pregna-1,4-diene-3,20-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6beta,17-Dihydroxy-pregna-1,4-diene-3,20-dione typically involves the hydroxylation of pregna-1,4-diene-3,20-dione at the 6beta and 17 positions. This can be achieved through various chemical reactions, including the use of sodium sulfite and sodium hydroxide in methanol, followed by hydrolysis and crystallization .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
6beta,17-Dihydroxy-pregna-1,4-diene-3,20-dione undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups to ketones or aldehydes.
Reduction: This reaction can reduce the double bonds in the diene structure.
Substitution: This reaction can replace the hydroxyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce ketones, while reduction can yield saturated hydrocarbons .
Scientific Research Applications
6beta,17-Dihydroxy-pregna-1,4-diene-3,20-dione has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study steroid synthesis and reactions.
Biology: Investigated for its role in steroid hormone pathways and receptor interactions.
Medicine: Explored for potential therapeutic applications in treating hormone-related disorders.
Industry: Utilized in the production of steroid-based pharmaceuticals and biochemical research reagents
Mechanism of Action
The mechanism of action of 6beta,17-Dihydroxy-pregna-1,4-diene-3,20-dione involves binding to specific steroid hormone receptors in the body. This binding triggers a cascade of molecular events, including the activation or repression of various genes involved in hormone regulation and metabolic processes . The compound’s effects are mediated through its interaction with glucocorticoid receptors, which modulate the expression of target genes .
Comparison with Similar Compounds
Similar Compounds
Deltamedrane: (6alpha,11beta)-11,17-Dihydroxy-6-methylpregna-1,4-diene-3,20-dione.
Dexamethasone phosphate: (11beta,16alpha)-9-Fluoro-11,17-dihydroxy-16-methyl-21-(phosphonooxy)pregna-1,4-diene-3,20-dione.
Uniqueness
6beta,17-Dihydroxy-pregna-1,4-diene-3,20-dione is unique due to its specific hydroxylation pattern at the 6beta and 17 positions, which imparts distinct biochemical properties and receptor interactions compared to other similar steroid compounds .
Properties
IUPAC Name |
(6R,8R,9S,10R,13S,14S,17R)-17-acetyl-6,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O4/c1-12(22)21(25)9-6-16-14-11-18(24)17-10-13(23)4-7-19(17,2)15(14)5-8-20(16,21)3/h4,7,10,14-16,18,24-25H,5-6,8-9,11H2,1-3H3/t14-,15+,16+,18-,19-,20+,21+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXMTNULYFCPPW-SJIZYOMUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2CC(C4=CC(=O)C=CC34C)O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=CC(=O)C=C[C@]34C)O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.